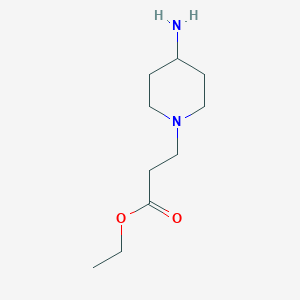
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is an organic compound that belongs to the class of ketones It features a difluorophenyl group and an ethylthio group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and ethylthiol.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation, where the difluorobenzene reacts with a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-Difluorophenyl)-2-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of an ethylthio group.
1-(2,4-Difluorophenyl)-2-(ethylamino)propan-1-one: Contains an ethylamino group instead of an ethylthio group.
Uniqueness
1-(2,4-Difluorophenyl)-2-(ethylthio)propan-1-one is unique due to the presence of both difluorophenyl and ethylthio groups, which can impart specific chemical and biological properties that are different from its analogs.
Propriétés
Formule moléculaire |
C11H12F2OS |
|---|---|
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-(2,4-difluorophenyl)-2-ethylsulfanylpropan-1-one |
InChI |
InChI=1S/C11H12F2OS/c1-3-15-7(2)11(14)9-5-4-8(12)6-10(9)13/h4-7H,3H2,1-2H3 |
Clé InChI |
YVEYBODALCZUKN-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)C(=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



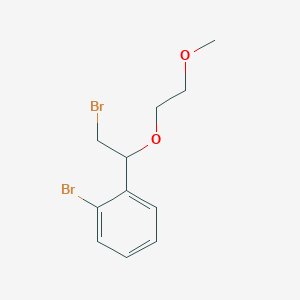

![N-(4-aminobutyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B15300333.png)

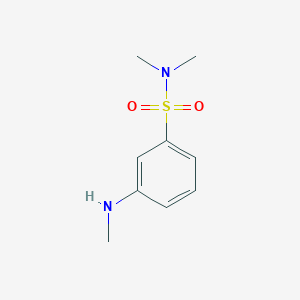
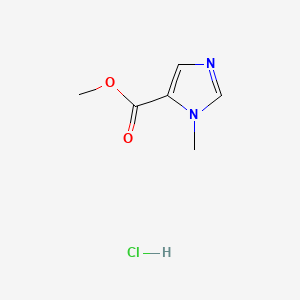
![(1-(tert-Butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B15300360.png)
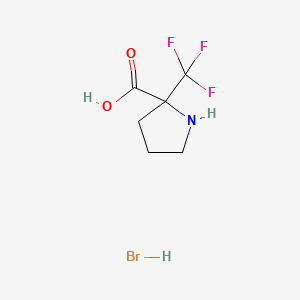
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
